molecular formula C19H15ClN2O B11048377 (4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11048377
M. Wt: 322.8 g/mol
InChI Key: PQPLMTQVKJOXNZ-BIMFAPAISA-N
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Description

(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolone ring and the introduction of the chlorophenyl and phenylpropylidene groups. Common reagents used in the synthesis include hydrazine derivatives, aldehydes, and chlorinated aromatic compounds. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolones.

Scientific Research Applications

(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(E)-3-phenylprop-2-enylidene]pyrazol-3-one

InChI

InChI=1S/C19H15ClN2O/c1-14-18(12-5-9-15-7-3-2-4-8-15)19(23)22(21-14)17-11-6-10-16(20)13-17/h2-13H,1H3/b9-5+,18-12-

InChI Key

PQPLMTQVKJOXNZ-BIMFAPAISA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C=C\C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC=CC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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